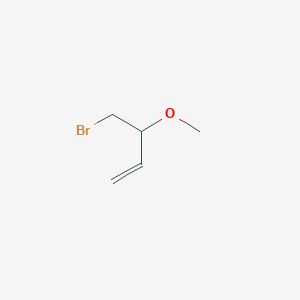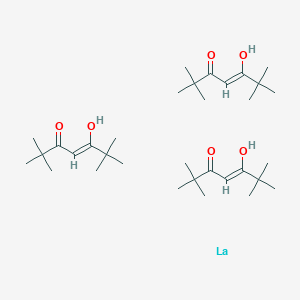
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is a coordination compound where lanthanum is coordinated with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum typically involves the reaction of lanthanum nitrate or lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the lanthanum ion. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable due to the steric hindrance provided by the bulky ligands.
Substitution: The ligands can be substituted by other β-diketonates or similar ligands under appropriate conditions.
Coordination Reactions: It can form complexes with other metal ions or ligands, expanding its utility in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other β-diketonates for substitution reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new lanthanum complexes with different ligands, while oxidation reactions may lead to the formation of lanthanum oxides or other oxidized species.
Scientific Research Applications
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum exerts its effects involves coordination interactions with other molecules. The bulky ligands provide steric protection to the lanthanum ion, allowing it to participate in various chemical reactions without undergoing significant decomposition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is unique due to the specific properties imparted by the lanthanum ion, such as its larger ionic radius and higher coordination number compared to other similar compounds. These properties make it particularly useful in applications requiring stable and reactive lanthanum complexes.
Properties
Molecular Formula |
C33H60LaO6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


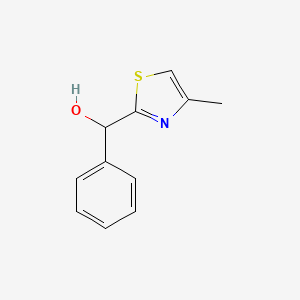
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
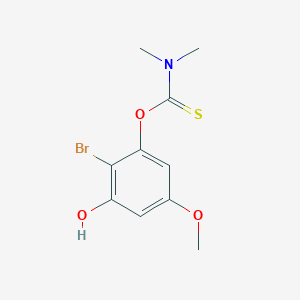
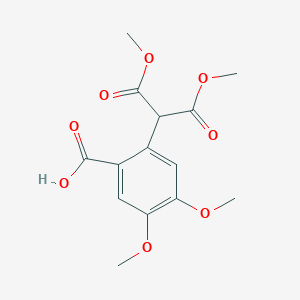
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

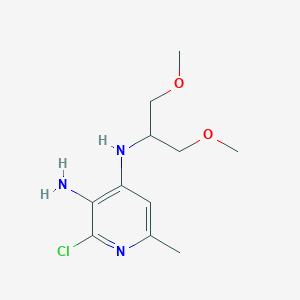
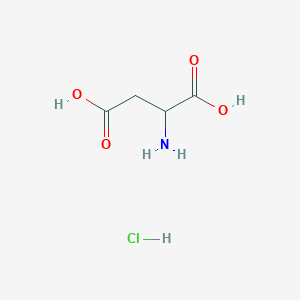


![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)
